6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide
CAS No.:
Cat. No.: VC17695914
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3S |
|---|---|
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C10H13NO3S/c11-15(13,14)10-4-2-7-5-9(12)3-1-8(7)6-10/h1,3,5,10,12H,2,4,6H2,(H2,11,13,14) |
| Standard InChI Key | CNTHLDRMHZJWQG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1S(=O)(=O)N)C=CC(=C2)O |
Introduction
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is a chemical compound with the CAS number 1448682-03-8. It belongs to the sulfonamide class of compounds, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound is particularly interesting due to its structural features, which include a tetrahydronaphthalene backbone and a hydroxyl group, both of which can influence its chemical and biological properties.
Biological Activities
While specific biological activities of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide are not well-documented, sulfonamides in general have been explored for their potential in various therapeutic areas, including as antibacterial agents and in cancer treatment. The presence of a hydroxyl group could enhance solubility and interaction with biological targets.
Research Findings and Future Directions
Given the limited information available on this specific compound, future research should focus on its synthesis optimization, biological evaluation, and potential applications. The structural similarity to other biologically active compounds suggests potential for interesting pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume